N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide
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Overview
Description
N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide is a complex organic compound that features a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide typically involves multiple stepsThe final step involves the acylation of the aminoethyl side chain with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro group contributes to its overall stability .
Comparison with Similar Compounds
Similar Compounds
Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Quinazoline derivatives: These compounds have a quinazoline core and are known for their therapeutic potential.
Fluorinated compounds: Compounds containing fluorine atoms, such as trifluoromethyl groups, often exhibit enhanced biological activity and stability.
Uniqueness
N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide is unique due to its combination of a triazoloquinazoline core with chloro and trifluoromethyl substituents. This unique structure imparts specific properties, such as high binding affinity and stability, making it a valuable compound for various scientific applications.
Biological Activity
N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide (CAS Number: 899949-55-4) is a synthetic compound with potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C20H16ClF3N6O with a molecular weight of 448.8 g/mol. The presence of the trifluoromethyl group is significant for its biological activity due to its ability to enhance lipophilicity and facilitate cellular uptake.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
The compound demonstrated the highest cytotoxicity against the HCT-116 cell line, indicating a potential preference for colorectal cancer treatment.
The mechanism by which this compound exerts its effects appears to involve:
- DNA Intercalation : The compound has been shown to intercalate into DNA, which disrupts replication and transcription processes.
- Topoisomerase II Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication. This was evidenced by comparative studies showing lower IC50 values than other known inhibitors .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the triazoloquinazoline structure significantly influence biological activity. The trifluoromethyl moiety enhances binding affinity through additional hydrogen bonding and hydrophobic interactions with target receptors. The following trends were observed:
- Substitution Effects : The presence of bulky substituents negatively affects cytotoxicity; smaller amines showed better activity.
- Comparative Activity : Compounds with varying amine substitutions were ranked based on their cytotoxic effects, with propylamine derivatives demonstrating superior activity compared to larger aliphatic amines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction in xenograft models of colorectal cancer.
- Combination Therapies : Preliminary data suggest enhanced efficacy when used in combination with established chemotherapeutic agents.
Properties
IUPAC Name |
N-[2-[[7-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N6O/c1-11(31)25-7-8-26-18-15-10-14(21)5-6-16(15)30-19(27-18)17(28-29-30)12-3-2-4-13(9-12)20(22,23)24/h2-6,9-10H,7-8H2,1H3,(H,25,31)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYHCPJYMPKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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